![molecular formula C8H7BF4O2 B11768283 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is an organoboron compound with the molecular formula C8H7BF4O2 and a molecular weight of 221.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted aromatic compounds .
Applications De Recherche Scientifique
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluoro and trifluoromethyl substitutions, making it less lipophilic and less stable.
4-Fluorophenylboronic acid: Contains only the fluoro substitution, resulting in different electronic properties.
3-(Trifluoromethyl)phenylboronic acid: Contains only the trifluoromethyl substitution, affecting its reactivity and stability.
Uniqueness
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H7BF4O2 |
|---|---|
Poids moléculaire |
221.95 g/mol |
Nom IUPAC |
[4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H7BF4O2/c10-7-2-1-5(4-9(14)15)3-6(7)8(11,12)13/h1-3,14-15H,4H2 |
Clé InChI |
YVISRSSEDBNWCZ-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


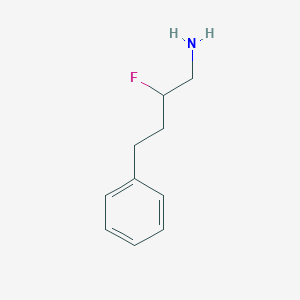
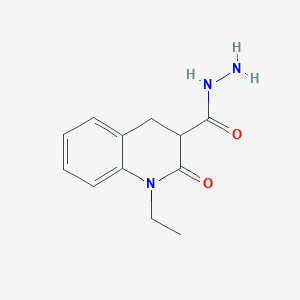
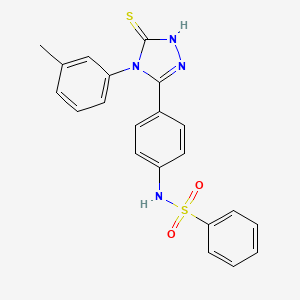
![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
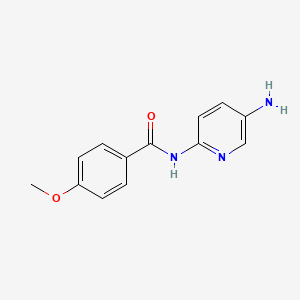
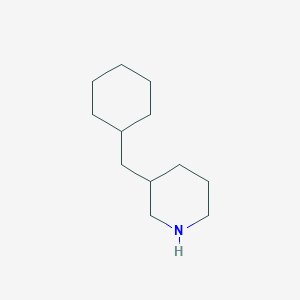
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
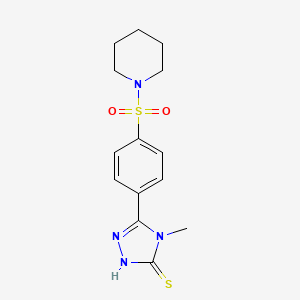
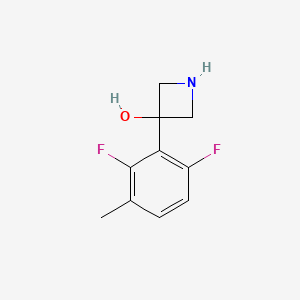
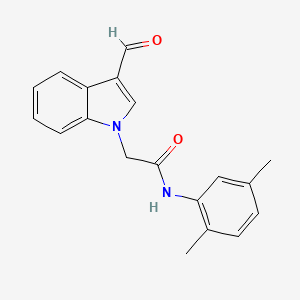
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
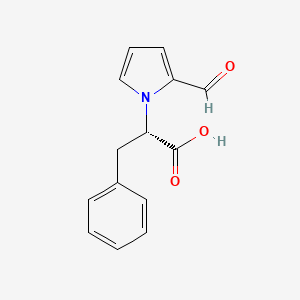
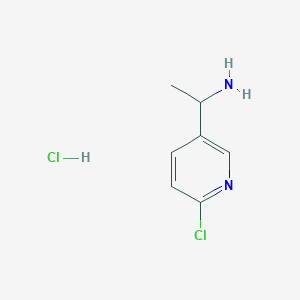
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
